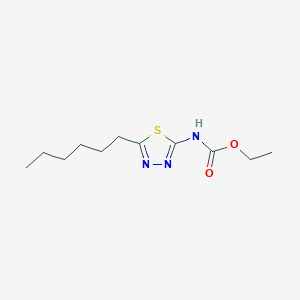![molecular formula C17H21NOS B4718477 2-(2-methoxyphenyl)-N-[4-(methylthio)benzyl]ethanamine](/img/structure/B4718477.png)
2-(2-methoxyphenyl)-N-[4-(methylthio)benzyl]ethanamine
Übersicht
Beschreibung
2-(2-methoxyphenyl)-N-[4-(methylthio)benzyl]ethanamine, also known as 2C-T-7, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized in 1981 by Alexander Shulgin, a renowned chemist and psychopharmacologist. The chemical structure of 2C-T-7 is similar to other psychedelic drugs such as mescaline and LSD, but it has unique effects on the human body.
Wirkmechanismus
The mechanism of action of 2-(2-methoxyphenyl)-N-[4-(methylthio)benzyl]ethanamine involves the activation of serotonin receptors in the brain, particularly the serotonin 2A receptor. This leads to the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the drug's psychoactive effects. The exact mechanism of action is still not fully understood, but it is believed that 2-(2-methoxyphenyl)-N-[4-(methylthio)benzyl]ethanamine acts as a partial agonist at the serotonin 2A receptor.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-[4-(methylthio)benzyl]ethanamine has been found to have a range of biochemical and physiological effects on the human body. It can cause changes in heart rate, blood pressure, and body temperature, as well as alter the levels of various neurotransmitters in the brain. It has also been found to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-methoxyphenyl)-N-[4-(methylthio)benzyl]ethanamine in lab experiments is its unique effects on the human brain and behavior. It can induce altered states of consciousness that are not typically seen with other drugs, making it a valuable tool for studying the neural correlates of consciousness and perception. However, one limitation is that it is a Schedule I controlled substance in many countries, which makes it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on 2-(2-methoxyphenyl)-N-[4-(methylthio)benzyl]ethanamine. One area of interest is its potential therapeutic applications, particularly in the treatment of depression, anxiety, and other mental health disorders. Another area of interest is its effects on brain plasticity and neurogenesis, which may have implications for cognitive enhancement and neurodegenerative diseases. Finally, more research is needed to fully understand the mechanism of action of 2-(2-methoxyphenyl)-N-[4-(methylthio)benzyl]ethanamine and its effects on the human brain and behavior.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyphenyl)-N-[4-(methylthio)benzyl]ethanamine has been used in scientific research to study its effects on the human brain and behavior. It has been found to have a high affinity for the serotonin 2A receptor, which is responsible for regulating mood, perception, and cognition. Studies have shown that 2-(2-methoxyphenyl)-N-[4-(methylthio)benzyl]ethanamine can induce altered states of consciousness, including mystical experiences, and can enhance creativity and problem-solving abilities.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS/c1-19-17-6-4-3-5-15(17)11-12-18-13-14-7-9-16(20-2)10-8-14/h3-10,18H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFBWRTTXGVMTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNCC2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-chlorophenyl)propyl]-N'-(4-isopropylphenyl)urea](/img/structure/B4718395.png)
![4-[(2-ethyl-1-piperidinyl)carbonyl]-1-(4-fluorophenyl)-2-pyrrolidinone](/img/structure/B4718403.png)
![2-({[(4,5-diisopropyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4718409.png)

![2-bromo-N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B4718440.png)
![3-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B4718455.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-diethylphenyl)acetamide](/img/structure/B4718464.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4718472.png)

![1-[(2-methylcyclopropyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4718475.png)
![N-(3-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4718497.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4718503.png)

